Xestin B
説明
Xestin B (12) is a methoxy-substituted 1,2-dioxane compound isolated from the marine sponge Xestospongia species, first reported by the Crews research team . Structurally, it features an octadecadienyl tail and shares the same relative configuration as chondrillin, a related marine natural product. Xestin B exhibits moderate cytotoxic activity against the P388 murine leukemia cell line, with an IC50 value of 3.0 µg/mL . Its structural isomer, Xestin A (11), differs at the C6 position and demonstrates significantly higher potency (IC50 = 0.3 µg/mL), highlighting the critical role of stereochemistry in bioactivity .
特性
CAS番号 |
104597-39-9 |
|---|---|
分子式 |
C10H13NO2 |
同義語 |
Xestin B |
製品の起源 |
United States |
類似化合物との比較
Key Observations :
- Stereochemical Influence : The C6 configuration in Xestin A vs. B leads to a 10-fold difference in cytotoxicity, suggesting stereospecific interactions with cellular targets .
- Peroxide vs. Dioxane Cores : Plakortin’s bicyclic peroxide structure confers distinct reactivity compared to Xestin B’s 1,2-dioxane, correlating with differences in oxidative stress induction .
Mechanistic Insights :
- Xestin A : Enhanced potency over Xestin B may arise from its ability to generate reactive oxygen species (ROS), a mechanism less prominent in Xestin B .
Q & A
Q. How can researchers determine the structural identity of Xestin B using spectroscopic and chromatographic methods?
To confirm Xestin B’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Cross-validate spectral data with computational modeling (e.g., density functional theory for predicted chemical shifts). For chromatographic purity, use HPLC with a photodiode array detector (PDA) to assess retention times and UV-Vis profiles against reference standards .
Q. What are the key considerations when designing initial experiments to assess Xestin B’s bioactivity in vitro?
Define clear dose-response parameters (e.g., IC₅₀, EC₅₀) and select cell lines with relevant biological targets. Include positive and negative controls (e.g., known inhibitors, solvent-only treatments). Optimize incubation times to avoid cytotoxicity artifacts. Use triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to ensure reproducibility .
Q. How should researchers validate the stability of Xestin B under varying storage conditions?
Design accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor degradation via HPLC-MS to identify breakdown products. Compare results to ICH Q1A guidelines for pharmaceutical stability testing. Include kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. What methodologies are recommended for isolating Xestin B from natural sources?
Use bioassay-guided fractionation: start with solvent extraction (e.g., ethanol/water), followed by liquid-liquid partitioning (hexane, ethyl acetate). Employ column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC for purification. Track yields and purity at each step using TLC and LC-MS .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Xestin B?
Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and metabolite profiling. Use mechanistic models (e.g., physiologically based pharmacokinetic modeling) to reconcile discrepancies. Cross-reference in vitro assays with in vivo tumor xenograft models, ensuring comparable dosing regimens and endpoint measurements .
Q. What strategies optimize the synthetic yield of Xestin B while maintaining stereochemical purity?
Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) and monitor enantiomeric excess via chiral HPLC. Optimize reaction parameters (temperature, solvent polarity) using design of experiments (DoE) frameworks. Validate stereochemistry through NOESY NMR and circular dichroism (CD) spectroscopy .
Q. How can researchers address conflicting reports on Xestin B’s mechanism of action across different studies?
Perform target deconvolution using chemoproteomics (e.g., affinity-based pull-down assays with Xestin B probes). Validate hits via CRISPR-Cas9 knockout or RNAi silencing in cellular models. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm interactions. Reconcile discrepancies by contextualizing experimental conditions (e.g., cell type-specific signaling pathways) .
Q. What computational approaches are effective for predicting Xestin B’s off-target effects?
Leverage molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem. Combine with machine learning models (e.g., Random Forest classifiers trained on toxicity datasets) to prioritize high-risk targets. Validate predictions using high-throughput screening in panel assays (e.g., kinase profiling) .
Q. How should researchers design a study to evaluate Xestin B’s synergistic effects with existing therapeutics?
Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio dilutions in cell viability assays and calculate synergy scores (CI < 1). Include mechanistic studies (e.g., Western blotting for apoptotic markers) to identify pathway interactions. Address dose-limiting toxicity in co-administration animal models .
Q. What ethical and reproducibility standards are critical when publishing Xestin B research?
Adhere to ARRIVE guidelines for preclinical studies, detailing sample sizes, randomization, and blinding. Provide raw data (spectra, chromatograms) in supplementary materials. Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .
Methodological Tables
Table 1: Key Techniques for Xestin B Characterization
| Parameter | Technique | Validation Criteria |
|---|---|---|
| Structural identity | NMR, HR-MS, X-ray crystallography | Match predicted/known spectral data |
| Purity | HPLC-PDA | ≥95% purity by area under curve (AUC) |
| Stereochemical integrity | Chiral HPLC, CD spectroscopy | Enantiomeric excess ≥98% |
Table 2: Strategies for Resolving Data Contradictions
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